molecular formula C14H12F2 B8720016 1,2-Difluoro-1,2-diphenylethane

1,2-Difluoro-1,2-diphenylethane

Cat. No.: B8720016
M. Wt: 218.24 g/mol
InChI Key: GQOQTUOLCZOXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Difluoro-1,2-diphenylethane is a valuable chemical building block in organic and medicinal chemistry, recognized for its role in studying the vicinal difluoro motif and its influence on molecular conformation. This compound exists as distinct erythro and threo diastereoisomers, which are particularly useful for investigating the gauche effect, a phenomenon where vicinal fluorine atoms prefer a gauche orientation over an anti conformation in an alkyl chain . Research utilizing this compound, including X-ray crystallography and ab initio calculations, has helped elucidate how the specific selection of diastereoisomer (erythro or threo) can be a powerful tool for tuning the overall conformation of performance organic molecules . This makes this compound a critical reagent for researchers designing novel compounds with tailored shapes and physical properties for applications in materials science and pharmaceutical development. The compound is offered as a high-purity solid and must be stored under recommended conditions to ensure long-term stability. Intended Use and Handling: This product is intended for research purposes as a chemical intermediate or standard in laboratory settings. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines for handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12F2

Molecular Weight

218.24 g/mol

IUPAC Name

(1,2-difluoro-2-phenylethyl)benzene

InChI

InChI=1S/C14H12F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

GQOQTUOLCZOXSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Difluoro 1,2 Diphenylethane and Its Diastereoisomers

Diastereoselective and Enantioselective Approaches to Vicinal Difluorination

Synthesis via Bromofluorination and Subsequent Halogen Exchange from Stilbenes

A classical, stepwise approach to vicinal difluorides involves the initial halofluorination of an alkene, followed by a nucleophilic substitution reaction to introduce the second fluorine atom. For the synthesis of 1,2-difluoro-1,2-diphenylethane, this pathway commences with stilbene (B7821643) as the starting material.

The first step is the bromofluorination of (E)- or (Z)-stilbene. This reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a fluoride (B91410) nucleophile. The anti-addition mechanism dictates the stereochemical outcome. For example, the bromofluorination of (E)-stilbene would yield the (1R,2S)- and (1S,2R)-1-bromo-2-fluoro-1,2-diphenylethane enantiomers.

The second step involves a halogen exchange reaction, where the bromine atom is replaced by fluorine. This is typically achieved using a source of fluoride ions, such as cesium fluoride (CsF) or silver(I) fluoride (AgF), in a polar aprotic solvent. mdpi.com This SN2 reaction proceeds with an inversion of configuration at the carbon center bearing the bromine atom. Therefore, the stereochemistry of the final this compound product is directly dependent on the stereochemistry of the bromofluoro intermediate. This two-step process allows for the synthesis of different diastereomers by selecting the appropriate stilbene isomer and controlling the stereochemistry of the two consecutive reactions.

Catalytic Enantioselective 1,2-Difluorination Strategies Relevant to Vicinal Difluoride Synthesis

Recent advances have led to the development of direct, catalytic enantioselective 1,2-difluorination of alkenes, providing a more efficient route to vicinal difluorides. A prominent strategy involves the use of chiral hypervalent iodine(I)/iodine(III) catalysts. In these systems, a chiral aryl iodide catalyst is oxidized in situ by an oxidant in the presence of a nucleophilic fluoride source to generate a chiral aryl-IF₂ species. This species then delivers two fluorine atoms across the double bond of the substrate.

For substrates like stilbene or its derivatives (e.g., cinnamamides), this method has shown remarkable success. The reaction typically employs a combination of a chiral aryl iodide, an oxidant such as meta-chloroperbenzoic acid (mCPBA), and a fluoride source like hydrogen fluoride-pyridine (HF-pyridine). The enantioselectivity is induced by the chiral environment of the catalyst during the fluorination step. Researchers have developed novel C₂-symmetric resorcinol-derived iodine catalysts that facilitate this transformation with high levels of enantiocontrol. researchgate.net

A significant challenge in the difluorination of styrenyl systems is a competing rearrangement pathway that leads to 1,1-difluorinated products. However, strategies such as incorporating an amide group into the substrate can promote the desired 1,2-difluorination through anchimeric assistance, suppressing the undesired rearrangement.

Catalyst/Reagent SystemSubstrate TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
Chiral Aryl Iodide / mCPBA / HF-PyridineCinnamamidesModerate to High>20:1up to 98:2
p-TolI / Selectfluor® / HF•amine complexElectron-deficient styrenesup to >95%>20:1N/A (achiral)
C₂-symmetric Resorcinol Iodide / Selectfluor® / HF•amineElectron-deficient styrenesGood>20:1up to 94:6

This table presents representative data for catalytic vicinal difluorination of alkene substrates structurally related to stilbene, demonstrating the effectiveness of modern catalytic systems. researchgate.net

Stereoselective Conversion of Epoxides to Vicinal Difluoro Compounds as Precursors

Another powerful and stereocontrolled route to vicinal difluorides begins with the epoxidation of stilbene to form stilbene oxide. This transformation can be achieved with high stereospecificity. For instance, (E)-stilbene is epoxidized to trans-stilbene (B89595) oxide, while (Z)-stilbene yields cis-stilbene (B147466) oxide.

The synthesis then proceeds in two subsequent steps:

Nucleophilic Ring-Opening of the Epoxide: The epoxide is treated with a fluoride source to open the ring and form a β-fluoroalcohol (a vicinal fluoro-hydrin). The stereochemistry of this step is crucial. The reaction proceeds via an SN2 mechanism, resulting in an anti-relationship between the incoming fluoride and the remaining hydroxyl group. Enantioselective methods for this transformation have been developed, often employing cooperative catalysis with a chiral amine and a chiral Lewis acid to desymmetrize meso-epoxides or perform kinetic resolutions of racemic epoxides. researchgate.net

Deoxyfluorination of the β-Fluoroalcohol: The resulting hydroxyl group in the fluoroalcohol is then converted to a second fluorine atom. This is accomplished using a deoxyfluorination reagent. A variety of such reagents are available, each with its own advantages regarding stability, reactivity, and safety profile. The reaction typically proceeds with inversion of configuration.

Deoxyfluorination ReagentAbbreviationProperties
Diethylaminosulfur trifluorideDASTCommonly used but thermally unstable.
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorMore thermally stable and often provides higher yields with fewer byproducts than DAST. nih.govorganic-chemistry.org
2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amineYarovenko's reagentAn older reagent, effective for converting alcohols to fluorides. mdpi.com
3,3-Difluoro-1,2-diarylcyclopropenesCpFluorsA newer class of tunable, all-carbon-based reagents that are crystalline and thermally stable. nih.gov
Arylsulfur trifluoridesFluoleadA stable, solid deoxyfluorination reagent. nih.gov

This table summarizes common and advanced reagents for the conversion of alcohols to alkyl fluorides, a key step in the synthesis of vicinal difluorides from epoxides.

This stepwise approach offers excellent control over the final stereochemistry of the this compound product by carefully selecting the stereoisomer of the starting stilbene oxide and leveraging the predictable stereochemical outcomes of the ring-opening and deoxyfluorination steps.

Challenges and Innovations in Fluorination Reactions for this compound Synthesis

The synthesis of this compound is fraught with challenges that have spurred significant innovation in fluorination chemistry. A primary difficulty is controlling the regioselectivity and stereoselectivity of the fluorination process.

One of the major challenges, particularly in the direct difluorination of stilbene and related styrenyl alkenes, is the propensity for skeletal rearrangements. The intermediate carbocation or iodonium (B1229267) ion can undergo a phenonium ion-mediated rearrangement, leading to the formation of the geminal (1,1) difluoride isomer instead of the desired vicinal (1,2) product. A key innovation to overcome this has been the strategic use of directing groups. For instance, incorporating an amide functionality into the substrate can provide anchimeric assistance, favoring the 1,2-difluorination pathway and significantly improving chemoselectivity.

Another historical challenge was the reliance on hazardous and difficult-to-handle fluorinating agents, such as elemental fluorine (F₂). Innovations have led to the development and widespread adoption of safer and more user-friendly reagents. The move from stoichiometric reagents to catalytic systems represents a major advance. Catalytic methods using hypervalent iodine, for example, operate under milder conditions and utilize safer fluoride sources like HF-pyridine or a combination of an HF-amine complex and an oxidant like Selectfluor®. researchgate.net

Furthermore, the thermal instability of some common deoxyfluorinating reagents like DAST poses both safety risks and practical limitations. The development of more robust alternatives such as Deoxo-Fluor and the newer crystalline CpFluors represents a significant innovation, allowing for more reliable and scalable syntheses with improved safety profiles and often higher yields. nih.govorganic-chemistry.orgnih.gov These modern reagents and catalytic systems have made the synthesis of complex molecules like this compound and its specific stereoisomers more accessible and efficient.

Stereochemical Characterization and Isomerism of 1,2 Difluoro 1,2 Diphenylethane

Differentiation and Isolation of Erythro and Threo Diastereoisomers

The synthesis of 1,2-difluoro-1,2-diphenylethane often yields a mixture of its diastereomers. The differentiation and subsequent isolation of the erythro and threo forms are typically achieved through a combination of synthetic strategy and analytical techniques.

One common synthetic approach involves the fluorination of stilbene (B7821643) isomers. For instance, the fluorination of Z-stilbene can lead to the formation of the dl-1,2-dibromo-1,2-diphenylethane, which can then be further processed. rsc.org Similarly, the reaction of E-stilbene can yield the meso-dibromo precursor. rsc.org These dibromo intermediates can then be converted to their corresponding difluoro analogs. The distinct physical properties of the diastereomeric products, such as melting points and solubility, can facilitate their separation by methods like fractional crystallization. rsc.org

Chromatographic techniques are also instrumental in the separation of these isomers. For instance, byproducts from related reactions, such as vicinal difluorophenylpropionic acid, have been separated into their diastereomerically pure forms using chromatography after esterification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the erythro and threo diastereomers of this compound and its derivatives. The vicinal coupling constants, specifically ³JHH and ³JHF, provide valuable information about the dihedral angles between adjacent protons and fluorine atoms, which differ significantly between the two diastereomers due to their distinct preferred conformations. researchgate.net

Table 1: Spectroscopic Data for Differentiation of Diastereoisomers

Technique Parameter Erythro Isomer Threo Isomer Reference
¹H NMR Methyl proton signals (in related 1,2-disubstituted-1-arylpropanes) Appear at lower field Appear at higher field researchgate.net
¹H NMR Vicinal coupling constant (Jab) (in related 1,2-disubstituted-1-arylpropanes) Generally smaller Generally larger researchgate.net

It is noteworthy that while NMR is a robust method, the conformational analysis of the threo stereoisomer of this compound has proven to be complex, with data from ab initio calculations, NMR, and X-ray crystallography not always converging to a single consensus structure.

Control of Diastereoselectivity in Synthetic Pathways

Controlling the diastereoselectivity in the synthesis of this compound is a key objective for chemists, as it allows for the preferential formation of a desired stereoisomer. The stereochemical outcome of the synthesis is often dictated by the geometry of the starting alkene and the mechanism of the fluorination reaction.

The choice of starting material is a critical factor. For example, the bromination of Z-stilbene yields the dl-1,2-dibromo-1,2-diphenylethane, while the bromination of E-stilbene produces the meso isomer. rsc.org These stereospecific reactions provide a basis for controlling the stereochemistry of the subsequent difluorinated products. The stereochemistry of elimination reactions to form alkenes from 1,2-dihalo-1,2-diphenylethanes is also highly dependent on the stereochemistry of the starting diastereomer, particularly in E2 reactions. libretexts.org

Furthermore, the development of stereoselective synthetic methods is an active area of research. For instance, electrochemically driven reactions have been developed for the syn-dihydroxylation of vinylarenes, demonstrating a high degree of diastereoselectivity. nih.gov While this specific example pertains to diols, the underlying principles of using reaction conditions to control stereochemistry are broadly applicable. The synthesis of stilbene derivatives, which are precursors to this compound, can also be performed with high stereoselectivity for the (E)-configuration using visible-light-induced cross-coupling reactions. rsc.org

Table 2: Factors Influencing Diastereoselectivity in the Synthesis of this compound and Related Compounds

Factor Influence on Diastereoselectivity Example Reference
Starting Alkene Geometry The stereochemistry of the starting alkene (cis or trans) can determine the stereochemistry of the product in addition reactions. Bromination of E- and Z-stilbene to give meso- and dl-dibromides, respectively. rsc.org
Reaction Mechanism The mechanism of the reaction (e.g., E1 vs. E2) can dictate the stereochemical outcome. E2 elimination from diastereomeric 1,2-dibromo-1,2-diphenylethanes yields different stereoisomeric alkenes. libretexts.org
Reagents and Catalysts The choice of reagents and catalysts can favor the formation of one diastereomer over another. Visible-light-induced synthesis of (E)-stilbenes using an organophotoredox catalyst. rsc.org

Conformational Analysis and Stereoelectronic Effects in 1,2 Difluoro 1,2 Diphenylethane

Elucidation of the Fluorine Gauche Effect in Aryl-Substituted Vicinal Difluorides.wikipedia.orgpsu.edunih.govresearchgate.net

Theoretical Frameworks: Hyperconjugation and Bent Bond Models.wikipedia.orgchemeurope.comrsc.org

Two primary models explain the gauche effect: hyperconjugation and bent bonds. wikipedia.orgchemeurope.com

Hyperconjugation: This model is widely considered the principal explanation. wikipedia.orgchemeurope.com It involves the donation of electron density from a filled carbon-hydrogen (C-H) σ bonding orbital into an adjacent empty carbon-fluorine (C-F) σ* antibonding orbital. wikipedia.orgchemeurope.com This interaction is most effective when the orbitals are anti-periplanar, a condition met in the gauche conformation. The high electronegativity of fluorine makes the C-F σ* orbital a good electron acceptor, and the C-H σ orbital a better electron donor than the C-F σ orbital. wikipedia.orgchemeurope.com

Bent Bond Model: This model suggests that due to fluorine's high electronegativity, the C-F bonds have increased p-orbital character. wikipedia.orgchemeurope.com This leads to a buildup of electron density above, below, and to the sides of the central carbon-carbon (C-C) bond. The resulting reduced orbital overlap is partially compensated in a gauche conformation, forming a "bent bond" and leading to stabilization. wikipedia.orgchemeurope.com

Natural Bond Orbital (NBO) analysis is a computational method used to quantify these hyperconjugative interactions, supporting its role as the driving force for the gauche preference in 1,2-difluoroethane (B1293797) and its derivatives. rsc.orgresearchgate.net

Experimental Evidence for Gauche Preference in Solution and Solid State.wikipedia.orgpsu.eduresearchgate.net

Experimental techniques have confirmed the gauche preference for vicinal difluorides in both solution and solid states. In the case of 1,2-difluoro-1,2-diphenylethane, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools. For the erythro isomer, a gauche conformation is observed for both the fluorine and phenyl groups. wikipedia.org Conversely, the threo isomer shows an anti conformation between both the phenyl and fluorine groups. wikipedia.org These findings are supported by ab initio calculations. researchgate.net

Conformational Landscapes of Erythro-1,2-Difluoro-1,2-diphenylethane.wikipedia.orgpsu.eduresearchgate.net

The erythro diastereomer of this compound preferentially adopts a conformation where both the two fluorine atoms and the two phenyl groups are gauche to each other. wikipedia.org This arrangement is a direct consequence of the fluorine gauche effect. Computational studies indicate this conformation is more stable by approximately 0.21 kcal/mol. wikipedia.org The solution and solid-state structures align, indicating a strong intrinsic preference for this conformation.

Conformational Landscapes of Threo-1,2-Difluoro-1,2-diphenylethane.wikipedia.orgpsu.eduresearchgate.netnortheastern.edu

The conformational analysis of the threo diastereomer of this compound reveals a more complex scenario. Experimental data from X-ray diffraction and NMR coupling constants, along with computational results, indicate that the threo isomer favors a conformation where both the two fluorine atoms and the two phenyl groups are anti to each other. wikipedia.org This is an exception to the general trend of the fluorine gauche effect. The reasons for this deviation are not fully settled, with various data points not converging on a single consensus structure. It is suggested that a balance of hyperconjugative, steric, and electrostatic effects dictates the conformational preference. northeastern.edu

Comparative Conformational Studies with Related Vicinal Difluoro Motifs.wikipedia.orgnih.govresearchgate.netnih.govacs.org

The conformational behavior of this compound can be better understood by comparing it to simpler vicinal difluoro compounds.

1,2-Difluoroethane: This is the archetypal system for the fluorine gauche effect, where the gauche conformer is more stable than the anti conformer. wikipedia.orgnih.gov

2,3-Difluorobutane: Similar to 1,2-difluoroethane, the gauche effect influences the conformations of 2,3-difluorobutane's diastereomers. nih.govresearchgate.netacs.org However, the interplay of other steric and electronic effects becomes more complex. researchgate.net

These comparative studies reveal that while the fluorine gauche effect is a consistent and powerful directing force, its influence can be modulated by the presence of other substituents, leading to a range of conformational possibilities.

Table of Conformational Data for Vicinal Difluoro Compounds

Compound Diastereomer Preferred F-C-C-F Dihedral Angle Preferred Ph-C-C-Ph Dihedral Angle Reference
This compound erythro Gauche Gauche wikipedia.org
This compound threo Anti Anti wikipedia.org
1,2-Difluoroethane - Gauche - wikipedia.org
2,3-Difluorobutane threo Gauche - researchgate.net
2,3-Difluorobutane erythro Gauche - researchgate.net
2,3-Difluorosuccinates erythro Gauche -

Table of Mentioned Compounds

Compound Name
This compound
1,2-Difluoroethane
2,3-Difluorobutane
2,3-Difluorosuccinic acid
2,3-Difluorosuccinates
Stilbene (B7821643)
meso-1,2-dibromo-1,2-diphenylethane
E-2-bromo-1,2-diphenylethene
Z-1-bromo-1,2-diphenylethene
Menthyl chloride
1-menthene
2-menthene
Neomenthyl chloride
2,3-butanediol
1,2-dichloroethane
1,2-dibromoethane
2,4-difluoropentane
1,2-diiodoethane
Ethylene (B1197577) glycol
Butane
1,2-dimethoxyethane
9,10-difluorostearic acids
3-fluoro-piperidine
3F-GABA
Cinacalcet
1,1,3,3,4,5,5,-heptafluorocyclohexane
3-fluoropyrrolidinium
3-fluoropyrrolidine
(3S,4R)-3,4-difluoroproline
2,3-difluoropyrrolidines
2,4-difluoropyrrolidines
3,4-difluoropyrrolidines
l-fucose
Lewis antigen a

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of molecular structures in the solid state. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the electron density can be constructed, revealing precise bond lengths, bond angles, and torsion angles.

For 1,2-Difluoro-1,2-diphenylethane, X-ray crystallography has been instrumental in establishing the solid-state conformations of its diastereomers. Studies have shown that the erythro and threo isomers exhibit distinct packing arrangements and intramolecular geometries in the crystalline form. The analysis of the crystal structure of the threo diastereomer of this compound, however, presented a more complex scenario where the data did not converge to a single, consensus structure, highlighting the nuanced conformational preferences of this particular isomer.

The following table summarizes key crystallographic data for a related compound, illustrating the level of detail obtained from X-ray diffraction analysis.

Table 1: Selected Crystallographic Data for 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione

Parameter Value
Crystal System Orthorhombic
Space Group Pbcn
Dihedral Angle (Ring-Ring) 49.50 (6)°
Torsion Angle (C6-C7-C7'-C6') 125.92 (5)°

Data sourced from reference iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers a dynamic view of its conformation in solution. msu.edu This technique is based on the interaction of atomic nuclei with an external magnetic field and provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Conformational Equilibria

Proton (¹H) NMR spectroscopy is a powerful tool for investigating the conformational equilibria of flexible molecules like this compound in solution. The chemical shifts and coupling constants of the protons are sensitive to their local environment and spatial orientation. researchgate.net

¹⁹F NMR Spectroscopic Analysis of Fluorine Environments and Stereoisomer Ratios

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for studying fluorinated organic compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to sharp signals and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. aiinmr.comhuji.ac.il

For this compound, ¹⁹F NMR is crucial for distinguishing between the erythro and threo diastereomers and for quantifying their relative amounts in a mixture. The fluorine atoms in each stereoisomer experience different magnetic environments, resulting in distinct signals in the ¹⁹F NMR spectrum. Furthermore, the coupling between the fluorine atoms (²JFF) and between fluorine and adjacent protons (³JHF) provides valuable structural information. To simplify complex spectra, proton decoupling techniques can be employed, causing each unique fluorine signal to appear as a singlet. nih.gov

Analysis of Vicinal Coupling Constants (³JHH, ³JHF) for Dihedral Angle Determination

Vicinal coupling constants, specifically the three-bond coupling between protons (³JHH) and between protons and fluorine (³JHF), are critically important for determining the dihedral angles between adjacent atoms. lew.rolibretexts.org The magnitude of these coupling constants is related to the dihedral angle (φ) through the Karplus equation. libretexts.org

For this compound, the analysis of ³JHH and ³JHF values allows for the estimation of the dihedral angles around the central carbon-carbon bond. This information is vital for establishing the preferred conformations in solution. For instance, a larger ³JHH value is typically associated with an anti-periplanar arrangement of the coupled protons (dihedral angle ~180°), while smaller values are indicative of a gauche relationship (dihedral angle ~60°). uci.edu The fluorine gauche effect, which favors a gauche orientation of the fluorine atoms, can be confirmed by analyzing these vicinal coupling constants.

The following table presents typical ranges for vicinal coupling constants and their relationship to dihedral angles.

Table 2: Relationship between Vicinal Coupling Constant and Dihedral Angle

Dihedral Angle (φ) Typical ³JHH Value (Hz) Conformation
~0° Large Syn-periplanar
~60° Small Gauche
~90° Near 0
~180° Large Anti-periplanar

Data interpretation based on principles from references libretexts.orguci.edu

Integration of Multi-Technique Data for Comprehensive Conformational Assignment

A truly comprehensive understanding of the conformational preferences of this compound is achieved through the integration of data from multiple analytical techniques. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy reveals the conformational dynamics and equilibria present in the solution phase.

By comparing the solid-state conformation determined by X-ray crystallography with the solution-state conformations inferred from NMR data, a more complete picture emerges. For the erythro and threo diastereomers of this compound, such a combined analysis has shown that the fluorine gauche effect is a dominant factor in determining the preferred conformation in both states. However, discrepancies can also arise, as was the case with the threo isomer, where the solid-state and solution-state data did not converge on a single structure, suggesting a more complex conformational landscape for this particular molecule. This highlights the importance of employing a multi-technique approach to avoid oversimplification and to capture the full range of conformational possibilities.

Computational Chemistry and Theoretical Modeling of 1,2 Difluoro 1,2 Diphenylethane

Ab initio Calculations for Conformational Energy Minimization and Stability

Ab initio calculations, specifically at the B3LYP/cc-pVTZ level of theory, have been instrumental in elucidating the conformational landscape of the erythro and threo diastereomers of 1,2-difluoro-1,2-diphenylethane. These calculations focused on the relative stabilities of the staggered conformers, which are defined by the dihedral angle between the two fluorine atoms.

For the erythro isomer, three primary staggered conformers exist. Computational analyses consistently identified the conformer with the fluorine atoms in a gauche relationship as the most stable. This preference for a gauche arrangement is a well-documented phenomenon known as the fluorine gauche effect, where vicinal fluorine atoms favor a synclinal (gauche) orientation over an anti-periplanar one. st-andrews.ac.uk The calculations revealed that the two enantiomeric gauche conformers are energetically favored over the anti conformer.

In the case of the threo isomer, a similar set of three staggered conformers was analyzed. Once again, the gauche conformer was found to be the most stable, reinforcing the significance of the fluorine gauche effect in dictating the conformational preferences of this diastereomer as well. The relative energies of the conformers for both isomers have been calculated, taking into account various factors such as the gas phase, entropy and zero-point energy corrections, and solvation effects.

Below is a summary of the calculated relative energies for the staggered conformers of erythro- and threo-1,2-difluoro-1,2-diphenylethane.

IsomerConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Corrected for Entropy and Zero-Point Energy, kcal/mol)Relative Energy (Solvation Model, kcal/mol)Calculated Dipole Moment (D)
erythrogauche-10.000.000.003.1
gauche-20.000.000.003.1
anti1.131.031.430.0
threogauche-10.000.000.002.9
gauche-21.051.000.912.9
anti0.230.140.430.0

Density Functional Theory (DFT) Investigations of Electronic Structure and Stereoelectronic Effects

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, have been pivotal in understanding the electronic structure and the underlying stereoelectronic effects that govern the conformational behavior of this compound. These investigations have provided a quantum mechanical rationale for the observed and calculated conformational preferences.

Furthermore, DFT calculations of the dipole moments for the different conformers offer additional insight into their electronic nature. The anti conformers, with their centrosymmetric arrangement of fluorine atoms, have a calculated dipole moment of zero. In contrast, the gauche conformers possess significant dipole moments, a direct consequence of the asymmetrical arrangement of the polar C-F bonds. This difference in polarity can influence the interactions of the molecule with its environment, such as a solvent.

Correlation of Computational Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, a comparison of computational predictions with experimental findings from NMR spectroscopy and X-ray crystallography reveals both consistencies and intriguing discrepancies.

For the erythro isomer, the computational prediction of the gauche conformer being the most stable in solution is consistent with the analysis of vicinal 3JHH and 3JHF coupling constants obtained from NMR experiments. These coupling constants are dependent on the dihedral angle between the coupled nuclei, and their measured values of 2.6 and 6.0 Hz are in agreement with a predominantly gauche conformation.

However, the situation is more complex for the threo isomer. While ab initio calculations also favor a gauche conformation, the experimental data from NMR and X-ray crystallography did not lead to a definitive consensus structure. This suggests that the energy differences between the conformers of the threo isomer may be smaller, or that other factors not fully captured by the computational model may be at play in the experimental environment. This highlights a limitation of the computational models and underscores the importance of a multi-faceted approach that combines theoretical calculations with diverse experimental techniques for a comprehensive understanding of molecular conformation.

The following table presents a comparison of the experimental NMR coupling constants for the erythro and threo isomers.

Isomer3JHH (Hz)3JHF (Hz)
erythro2.6-
threo6.0-

Mechanistic Investigations of Reactions Involving 1,2 Difluoro 1,2 Diphenylethane

Reaction Pathways in Diastereoselective Fluorination

The synthesis of 1,2-difluoro-1,2-diphenylethane isomers, specifically the erythro and threo diastereomers, is a subject of significant interest as the vicinal difluoro motif is relatively rare in chemical databases. The diastereoselectivity of the fluorination process is critically dependent on the geometry of the starting alkene, typically (E)- or (Z)-stilbene, and the reaction conditions employed.

One common approach to introducing the two fluorine atoms involves a two-step sequence. For instance, the bromofluorination of (E)-stilbene using N-bromosuccinimide (NBS) and a fluoride (B91410) source like pyridinium (B92312) poly(hydrogen fluoride) proceeds with high diastereoselectivity, favoring the anti-addition product. This intermediate can then be converted to the desired difluoride.

The direct diastereoselective 1,2-difluorination of alkenes can also be achieved using catalytic methods. These reactions often utilize a nucleophilic fluoride source in conjunction with an oxidant and an aryl iodide catalyst. rsc.org The mechanism of such reactions is thought to involve the formation of a key intermediate that dictates the stereochemical outcome.

Theoretical studies on the fluorination of aromatic compounds with electrophilic fluorinating agents like Selectfluor® suggest that the reaction can proceed through a single-electron transfer (SET) mechanism. rsc.orgresearchgate.netresearchgate.net This pathway involves the transfer of an electron from the electron-rich alkene to the fluorinating agent, leading to the formation of a radical cation intermediate. The subsequent steps would then determine the final stereochemistry of the difluorinated product. The exact nature of the intermediates, whether they are open carbocations or bridged species, plays a pivotal role in the observed diastereoselectivity.

Role of Anchimeric Assistance by Phenyl Groups in Stereochemical Control

The presence of phenyl groups adjacent to the reacting centers in stilbene (B7821643) derivatives can have a profound influence on the stereochemical course of addition reactions, a phenomenon known as anchimeric assistance or neighboring group participation. nih.govresearchgate.net In the context of fluorination, the π-system of a phenyl group can interact with the developing positive charge at the benzylic carbon, leading to the formation of a bridged intermediate known as a phenonium ion.

The formation of a phenonium ion intermediate has significant stereochemical implications. Attack of a nucleophile (in this case, a fluoride ion) on the phenonium ion would occur from the side opposite to the bridged phenyl group, leading to a specific stereoisomer. The stereochemistry of the starting alkene ((E)- or (Z)-stilbene) would dictate the geometry of the pheneonium ion intermediate, and consequently, the stereochemistry of the final this compound product (erythro or threo).

While the involvement of phenonium ions is well-documented in other solvolysis reactions of phenyl-substituted systems, its definitive role in the diastereoselective fluorination of stilbenes is a subject of ongoing investigation. The observed high diastereoselectivity in many fluorination reactions of stilbene strongly suggests a high degree of stereochemical control, which is consistent with the formation of a bridged intermediate like a phenonium ion, rather than a freely rotating open carbocation.

Transformation and Derivatization Pathways

The synthetic utility of this compound lies in its potential to be transformed into other valuable fluorinated compounds. The presence of the vicinal difluoro motif can significantly influence the conformation and properties of the resulting molecules. chem-station.com

Oxidation of Aryl Rings to 2,3-Difluorosuccinic Acid Derivatives

A key transformation of this compound involves the oxidative cleavage of its two phenyl rings to generate the corresponding 2,3-difluorosuccinic acid derivatives. This reaction is particularly valuable as it converts the readily accessible diaryl compound into a highly functionalized difluorinated dicarboxylic acid, which is a versatile building block for the synthesis of more complex fluorinated molecules.

The oxidation of aromatic rings typically requires powerful oxidizing agents. Ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor like ruthenium(III) chloride (RuCl₃) and a co-oxidant such as sodium periodate (B1199274) (NaIO₄), is a reagent known for its ability to cleave benzene (B151609) rings. chem-station.comwikipedia.orgnih.gov The reaction is believed to proceed through a biphasic system where the ruthenium catalyst cycles between its higher and lower oxidation states. chem-station.com The mechanism likely involves an initial attack of the highly electrophilic RuO₄ on the electron-rich phenyl ring, followed by a series of oxidative steps leading to the cleavage of the aromatic system and the formation of carboxylic acid groups. The presence of the electron-withdrawing fluorine atoms on the adjacent carbons can influence the reactivity of the phenyl rings towards oxidation.

This transformation allows for the preparation of both erythro- and threo-2,3-difluorosuccinic acids, depending on the stereochemistry of the starting this compound. These difluorinated succinic acid derivatives can then be further converted into esters and amides, providing access to a range of vicinal difluoro compounds with controlled stereochemistry.

Advanced Applications and Prospective Research on the Vicinal Difluorine Motif Derived from 1,2 Difluoro 1,2 Diphenylethane

Strategic Use of Vicinal Difluorine Moiety for Conformation Tuning in Organic Molecules

The ability to control the three-dimensional shape of a molecule is fundamental to directing its function. The vicinal difluorine motif provides a subtle yet powerful method for achieving such conformational control, primarily through the gauche effect. nih.govst-andrews.ac.uk It is well-established that in a simple 1,2-difluoroethane (B1293797) system, the gauche conformation, where the two fluorine atoms are dihedral neighbors, is energetically favored over the anti conformation. nih.govst-andrews.ac.uk This preference is attributed to stabilizing hyperconjugative interactions (σCH→σ*CF). beilstein-journals.org

Beyond the gauche effect, other forces such as 1,3-dipolar repulsions between fluorine atoms become significant in multi-vicinal fluorinated chains, further dictating the molecular shape. st-andrews.ac.uknih.gov These predictable conformational behaviors allow the vicinal difluorine motif to be used as a design element. nih.govresearchgate.net For instance, in cyclic systems like fluorinated pyrrolidines, the introduction of a second fluorine atom can mitigate the inherent conformational biases of the ring, although the effects are more complex than in acyclic systems. beilstein-journals.org The strategic placement of vicinal fluorines, therefore, offers a reliable tool to stabilize specific molecular geometries, a critical factor in designing molecules for targeted applications. st-andrews.ac.uk

Table 1: Conformational Influence of the Vicinal Difluorine Motif

DiastereomerKey Conformational DriverResulting ConformationSupporting Evidence
erythro-1,2-Difluoro-1,2-diphenylethaneGauche effect between vicinal fluorinesAdopts a conformation where the two fluorine atoms are gauche to each other.NMR Spectroscopy, Ab initio calculations st-andrews.ac.uk
threo-1,2-Difluoro-1,2-diphenylethaneGauche effect between vicinal fluorinesAdopts a distinct overall conformation from the erythro isomer due to the gauche preference.NMR Spectroscopy, Ab initio calculations st-andrews.ac.uk
Multi-vicinal FluoroalkanesGauche effect and 1,3 C-F bond repulsionsAdopts conformations that avoid parallel alignments of 1,3 C-F bonds while maintaining gauche F-F relationships. st-andrews.ac.ukX-ray Crystallography, Solution-state analysis st-andrews.ac.uk

Implications for the Rational Design of Performance Organic Molecules

The ability to tune molecular conformation via vicinal difluorination has significant implications for the rational design of "performance molecules"—compounds engineered for specific, high-level functions in fields from medicine to materials science. nih.govst-andrews.ac.uk By selecting a specific diastereomer (erythro or threo), chemists can effectively lock the molecule's backbone into a predetermined shape, which can be crucial for biological activity or material properties. nih.govst-andrews.ac.uk

In medicinal chemistry, the incorporation of fluorine is known to improve pharmacokinetic properties like metabolic stability and lipophilicity. nih.gov The vicinal difluorine motif adds another layer of control by influencing the molecule's binding conformation. st-andrews.ac.uk For example, this strategy has been explored in the design of histone deacetylase (HDAC) inhibitors, where decorating the linker chain with vicinal fluorines was used to control the molecular conformation and investigate effects on isoform selectivity. mq.edu.au Similarly, the motif has been applied in the design of peptide mimics, where controlling the geometry is essential for mimicking the structure and function of natural peptides. nih.govacs.org The stereoelectronic gauche effect of the vicinal difluoro unit can modulate the bioactivity of drug molecules. nih.gov

The applications extend beyond pharmaceuticals into materials science. nih.gov The predictable conformations and unique electronic properties imparted by the C-F bond can be harnessed to create novel polymers, liquid crystals, and other advanced materials. researchgate.netnih.gov The vicinal difluoroalkane structure can be seen as an intermediate between traditional alkanes and perfluoroalkanes, offering a unique set of properties. st-andrews.ac.uk The ability to pre-organize molecular chains through stereospecific fluorination is an attractive tool for creating materials with tailored macroscopic properties. nih.gov

Table 2: Applications in Performance Molecule Design

Application AreaRationale for Using Vicinal Difluorine MotifExampleReference
Medicinal ChemistryTo improve pharmacokinetic properties and control binding conformation for enhanced potency and selectivity.HDAC Inhibitors, Peptide Mimics nih.gov, acs.org, mq.edu.au
AgrochemicalsTo enhance potency and metabolic stability through conformational control.General application in bioactive molecule design nih.gov
Materials ScienceTo create materials with tailored properties by controlling the conformation of polymer or molecular chains.Fluorinated polymers, Liquid crystals nih.gov, nih.gov
OrganocatalysisTo influence the stereochemical outcome of reactions by using the conformational bias of a fluorinated catalyst.Fluorine conformational effects in catalyst design nih.gov

Future Directions in Stereoselective Organofluorine Synthesis

Despite the clear utility of the vicinal difluorine motif, its application has been hampered by synthetic challenges. The stereoselective synthesis of organofluorine compounds with vicinal stereogenic centers remains difficult and is considered comparatively underdeveloped. nih.govnih.gov Many existing methods require multi-step syntheses or the use of hazardous fluorinating reagents. nih.gov Therefore, a major focus of future research is the development of efficient, safe, and highly stereoselective synthetic methods.

Recent breakthroughs offer promising avenues. Nickel-hydride catalyzed hydroalkylation of fluoroalkenes has emerged as a powerful, directing-group-free method to create vicinal fluorine-containing chiral centers with excellent control over both enantioselectivity and diastereoselectivity. nih.govacs.org This approach is notable for its high functional group tolerance, making it suitable for the late-stage functionalization of complex molecules, including natural products and drugs. nih.govacs.org

Other future directions include:

Catalyst Development: Expanding the toolkit of catalysts beyond nickel to other transition metals like copper and palladium, as well as developing more efficient chiral organocatalysts, is crucial. researchgate.netnih.gov For example, chiral aryl iodide organocatalysts have been used for the diastereo- and enantioselective 1,2-difluorination of certain alkenes. nih.gov

Novel Reagents and Reactions: The development of new fluorinating reagents and reaction pathways that operate under mild conditions is a priority. This includes methods like frustrated Lewis pair (FLP) mediated C-F activation for the desymmetrization of geminal difluorides, which represents a sophisticated strategy for creating chiral fluorides. semanticscholar.org

Stereodivergent Synthesis: Creating methods that can selectively produce any possible stereoisomer of a product from a common starting material is a significant goal. This would provide access to a full range of stereochemically diverse molecules for screening and application. nih.gov

The continued development of these synthetic strategies will be essential to fully unlock the potential of the vicinal difluorine motif, moving it from a niche structural element to a mainstream tool for the rational design of next-generation organic molecules.

Table 3: Emerging Synthetic Methodologies for Vicinal Difluorides

MethodologyKey FeaturesCatalyst/Reagent ExampleReference
Nickel-Catalyzed HydroalkylationDirecting-group-free; High enantio- and diastereoselectivity; Broad functional group tolerance.Nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex with a chiral ligand. nih.gov, acs.org
Chiral Aryl Iodide OrganocatalysisEnantio- and diastereoselective 1,2-difluorination of alkenes.Chiral resorcinol-based aryl iodide. nih.gov
Frustrated Lewis Pair (FLP) ChemistryStereoselective C-F bond activation of geminal difluorides to generate chiral fluorides.Chiral sulfide (B99878) (Lewis base) and a Lewis acid. semanticscholar.org
Copper-Catalyzed ReactionsEnantioselective nucleophilic addition of fluorinated reagents to form C-C bonds.Copper catalyst with a sulfoxide (B87167) phosphine (B1218219) ligand. researchgate.net

Q & A

Basic Research Questions

Q. How can the erythro and threo diastereoisomers of 1,2-difluoro-1,2-diphenylethane be synthesized and characterized?

  • Methodological Answer: The erythro and threo isomers are synthesized via oxidation of aryl rings in this compound to produce 2,3-difluorosuccinic acids. Separation is achieved using preparative chromatography or fractional crystallization. Characterization involves NMR (e.g., 3JHF^3J_{HF} coupling constants) and X-ray crystallography to confirm stereochemistry and solid-state conformations .

Q. What spectroscopic techniques are used to analyze the solution-state conformation of vicinal difluoro compounds?

  • Methodological Answer: NMR spectroscopy is critical, particularly 3JHF^3J_{HF} coupling constants (e.g., Jg=8J_g = 8 Hz for gauche, Jt=32J_t = 32 Hz for trans), which average over rotational isomers (Figure 17-18). IR and Raman spectroscopy can detect gauche conformers through vibrational bands, while dynamic NMR experiments at variable temperatures assess rotational barriers .

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